N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine
Description
N-({3-[4-(Methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine is a pyridazinone-derived compound featuring a 4-(methylsulfanyl)phenyl substituent at the 3-position of the pyridazinone core, conjugated to a glycylglycine moiety via an acetyl linker. Its molecular formula is C₁₈H₂₀N₄O₅S₂, with a molecular weight of 452.51 g/mol. The methylsulfanyl group at the para position of the phenyl ring likely enhances metabolic stability and modulates electronic properties, while the glycylglycine chain improves solubility and bioavailability compared to simpler acetamide derivatives .
Synthetic approaches for analogous pyridazinone compounds involve nucleophilic substitution or coupling reactions. For instance, benzyloxy pyridazine derivatives are synthesized via alkylation of hydroxy-pyridazinone intermediates with benzyl bromides (e.g., compound 5a in ). Similarly, sulphonate pyridazines are prepared using sulphonyl chlorides under basic conditions. While direct synthesis data for the target compound is unavailable, its structure suggests a multi-step route involving:
Formation of the pyridazinone core.
Introduction of the 4-(methylsulfanyl)phenyl group.
Acetylation and glycylglycine coupling.
Properties
Molecular Formula |
C17H18N4O5S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[[2-[[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H18N4O5S/c1-27-12-4-2-11(3-5-12)13-6-7-16(24)21(20-13)10-15(23)18-8-14(22)19-9-17(25)26/h2-7H,8-10H2,1H3,(H,18,23)(H,19,22)(H,25,26) |
InChI Key |
GKUCMPKFZPPMOI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazinone core, followed by the introduction of the methylsulfanylphenyl group through electrophilic aromatic substitution. The final steps involve the acetylation of the pyridazinone and the coupling with glycylglycine under peptide synthesis conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazinone core can be reduced to a dihydropyridazine.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents for acyl substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The target compound belongs to a class of pyridazinone-acetamide derivatives with variations in aryl substituents and side chains. Key analogs include:
Substituent Effects
- Electron-Donating vs. In contrast, the 2-chlorophenyl analog () introduces an electron-withdrawing effect, which may enhance receptor binding but reduce solubility.
- Aromatic Bulk : Naphthalene-containing analogs (e.g., Y041-1073) exhibit increased π-π stacking interactions but suffer from higher molecular weights (>369 g/mol), impacting pharmacokinetics.
Biological Activity
N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine is a complex organic compound that belongs to the class of pyridazine derivatives. This compound features a unique combination of functional groups, including a methylsulfanyl group, a pyridazine ring, and an acetylated glycine moiety. The structural characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas based on its structural components:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, pyridazine derivatives have been associated with antibacterial effects against various strains, including MRSA and E. coli .
- Anti-inflammatory Effects : The presence of the acetyl group in the structure suggests potential anti-inflammatory activity. Studies on related compounds have shown selective inhibition of COX-2, which is crucial for reducing inflammation .
- Neuroprotective Properties : Beta-alanine derivatives are known for their neuroprotective effects, indicating that the glycine component may contribute to neuroprotection .
- Antioxidant Activity : The methylsulfanyl group is linked to antioxidant properties, which can help mitigate oxidative stress in biological systems .
Structure-Activity Relationship
The structure-activity relationship (SAR) of this compound can be summarized in the following table:
| Component | Functionality | Biological Activity |
|---|---|---|
| Methylsulfanyl Group | Enhances antioxidant activity | Antioxidant properties |
| Pyridazine Ring | Core structure | Antimicrobial activity |
| Acetyl Group | Modulates biological activity | Anti-inflammatory effects |
| Glycylglycine Moiety | Neuroprotective potential | Neuroprotective effects |
Case Study 1: Antimicrobial Evaluation
A study evaluated several pyridazine derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against strains such as E. coli and K. pneumoniae, with growth inhibition percentages ranging from 85% to 97% .
Case Study 2: COX Inhibition
In vitro assays demonstrated that compounds related to this compound showed potent COX-2 inhibitory activity (IC50 = 0.10–0.31 µM), indicating their potential as anti-inflammatory agents . This selectivity towards COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.
Case Study 3: Neuroprotective Effects
Research on beta-alanine derivatives has highlighted their neuroprotective properties, which may be relevant for conditions like neurodegeneration. The glycine component in the compound is hypothesized to contribute to these protective effects by modulating neurotransmitter systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
